molecular formula C17H18FN3O B2967922 4-(2-fluorophenyl)-N-phenylpiperazine-1-carboxamide CAS No. 401577-98-8

4-(2-fluorophenyl)-N-phenylpiperazine-1-carboxamide

Cat. No.: B2967922
CAS No.: 401577-98-8
M. Wt: 299.349
InChI Key: IGJAPGOTFHRWQT-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-N-phenylpiperazine-1-carboxamide (CAS 401577-98-8) is a chemical compound supplied for research and development purposes. This product is provided with a typical purity of 90% and has a molecular weight of 299.35 g/mol . As a member of the piperazine-1-carboxamide family, this compound is of significant interest in medicinal chemistry research. Piperazine-containing structures are frequently investigated as key scaffolds in the development of receptor modulators and kinase inhibitors . Related carboxamide derivatives have been studied for their high binding affinity and selectivity at various neuroreceptors, providing valuable tools for pharmacological research . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the safety data sheet prior to use and adhere to all laboratory safety protocols.

Properties

IUPAC Name

4-(2-fluorophenyl)-N-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O/c18-15-8-4-5-9-16(15)20-10-12-21(13-11-20)17(22)19-14-6-2-1-3-7-14/h1-9H,10-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJAPGOTFHRWQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenyl)-N-phenylpiperazine-1-carboxamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to the formation of protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-fluorophenyl)-N-phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

4-(2-fluorophenyl)-N-phenylpiperazine-1-carboxamide is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its utility arises from its role as a building block in synthesizing complex molecules, a tool for studying biological processes, a potential therapeutic agent, and a component in developing new materials. It has been investigated for its interactions with molecular targets like equilibrative nucleoside transporters and its action as an irreversible, non-competitive inhibitor, affecting the Vmax of [3H]uridine uptake in ENT1 and ENT2 without altering Km.

Scientific Research Applications

Chemistry
this compound serves as a fundamental building block in organic synthesis. Its structure allows chemists to modify and incorporate it into more complex molecules, exploring new chemical entities for various applications.

  • Synthesis: It is used in the cyclization of 1,2-diamine derivatives with sulfonium salts, commonly involving the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, which leads to the formation of protected piperazines. Deprotection of these piperazines with PhSH, followed by selective intramolecular cyclization, yields the desired compound.
  • Reactions: The compound undergoes oxidation, introducing oxygen-containing functional groups; reduction, removing oxygen-containing functional groups or reducing double bonds; and substitution, replacing one functional group with another. Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Biology
In biological studies, this compound is employed to probe biological processes and interactions.

  • Monoamine Oxidase (MAO) Activity: Research indicates that 1-phenyl-4-guanylpiperazine can interfere with the adrenergic system in both the brain and periphery .
  • HT Receptors: Derivatives, such as 5-norbornene-2-carboxamide, have been synthesized and evaluated for their affinities to the 5-HT1A, 5-HT2A, and 5-HT2C receptors . Most compounds screened act as agonists for the 5-HT1A receptor with submicromolar and micromolar range potencies .

Medicine
The compound shows promise in therapeutic applications, particularly as an inhibitor of human equilibrative nucleoside transporters (ENTs).

  • Equilibrative Nucleoside Transporters (ENTs): It acts as an irreversible and non-competitive inhibitor, reducing the Vmax of [3H]uridine uptake in ENT1 and ENT2 without affecting Km. It can also be used to study the structure-activity relationship of FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine) analogues .

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)-N-phenylpiperazine-1-carboxamide involves its interaction with molecular targets such as equilibrative nucleoside transporters. It acts as an irreversible and non-competitive inhibitor, reducing the Vmax of [3H]uridine uptake in ENT1 and ENT2 without affecting Km . Molecular docking analysis suggests that its binding site in ENT1 may differ from that of other conventional inhibitors.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Fluorine at the 2-position (target compound) vs. 3- or 4-positions (A2, A3) may alter steric hindrance and electronic effects, impacting target binding .
  • Heterocyclic Additions : Compounds with indole (1a) or quinazolinyl groups (A2) show enhanced enzyme inhibition but may compromise solubility .
  • Synthetic Efficiency: Chloroquinoxalinyl-substituted analogs (6a) achieve higher yields (87.62%) compared to fluorophenyl derivatives (52–57%), suggesting better reaction compatibility .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Melting Point (°C) Yield (%) Stability Notes
Target Compound ~325 (estimated) Not reported Not reported Likely stable in gastric fluid (cf. tert-butyl analogs in )
A2 (3-Fluorophenyl analog) ~396 189.5–192.1 52.2 Moderate thermal stability
A3 (4-Fluorophenyl analog) ~396 196.5–197.8 57.3 Higher melting point
6a (Chloroquinoxalinyl analog) ~383 Not reported 87.6 High synthetic efficiency
Pyrimidinyl derivative () 407.9 Not reported Not reported Increased lipophilicity

Key Trends :

  • Fluorine Position : 4-Fluorophenyl analogs (A3) exhibit higher melting points than 3-fluorophenyl (A2), indicating improved crystallinity .

Biological Activity

4-(2-fluorophenyl)-N-phenylpiperazine-1-carboxamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

The primary mechanism of action for this compound involves its role as an inhibitor of human equilibrative nucleoside transporters (ENT1 and ENT2) . It acts as a non-competitive inhibitor, effectively reducing the maximum uptake rate (VmaxV_{max}) of [^3H]uridine without altering the Michaelis constant (KmK_m). This selectivity renders it a valuable tool for studying nucleoside transport and developing targeted therapies for various diseases, including cancer and neurological disorders.

Biological Activities

This compound exhibits a range of biological activities, including:

Case Studies

Several studies highlight the effectiveness of this compound in various biological contexts:

  • Prostate Cancer Study : A study evaluated the effects of piperazine derivatives on DU145 prostate cancer cells. The results showed that certain compounds significantly increased cell cycle arrest without inducing apoptosis, suggesting a novel mechanism for inhibiting tumor growth .
  • Anticonvulsant Evaluation : In animal models, derivatives containing the piperazine moiety exhibited significant protection against seizures at doses of 100 mg/kg and 300 mg/kg. The introduction of fluorine was crucial for enhancing the anticonvulsant activity observed in these compounds .
  • Inflammation Studies : While direct studies on this specific compound are scarce, related piperazine derivatives have been shown to inhibit inflammatory pathways, suggesting potential applications in treating conditions characterized by excessive inflammation .

Table 1: Biological Activities of this compound

Activity TypeMechanism/EffectReference
AnticancerInduces G0/G1 phase arrest
AnticonvulsantProtection in seizure models
Anti-inflammatoryPotential inhibition of inflammatory pathways

Table 2: Comparison with Similar Compounds

Compound NameActivity TypeReference
6-(4-(2-fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinoneAnti-inflammatory
N-(2-fluorophenyl)-4-phenylpiperazine-1-carboxamideAntimicrobial

Q & A

Q. What statistical approaches validate reproducibility in biological assays?

  • Methodological Answer :
  • Perform Bland-Altman analysis to assess inter-lab variability.
  • Use Cohen’s kappa coefficient for categorical data (e.g., IC₅₀ classification) across replicates .

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